[13C3D4]-N-Boc-L-Alanine
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Overview
Description
[13C3D4]-N-Boc-L-Alanine: is an isotope-labeled compound and a derivative of DL-N-Boc-alanine. It is used primarily in peptide synthesis and as a reference substance for drug impurities and reagents . The compound’s molecular formula is C₅¹³C₃H₁₁D₄NO₄, and it has a molecular weight of 196.21 .
Chemical Reactions Analysis
[13C3D4]-N-Boc-L-Alanine undergoes various chemical reactions typical of amino acids and their derivatives. These reactions include:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The major products formed are substituted alanine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the alanine backbone, leading to various oxidized or reduced products.
Peptide Bond Formation: This is a key reaction in peptide synthesis, where this compound reacts with other amino acids to form peptide bonds under the influence of coupling reagents.
Scientific Research Applications
[13C3D4]-N-Boc-L-Alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: As a labeled amino acid, it is used to study peptide and protein structures and functions.
Drug Development: It serves as a reference substance for drug impurities, aiding in the development and quality control of pharmaceuticals.
Biological Research: The compound is used in metabolic studies to trace the incorporation and transformation of alanine in biological systems.
Mechanism of Action
The mechanism of action of [13C3D4]-N-Boc-L-Alanine involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include those related to amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
[13C3D4]-N-Boc-L-Alanine is unique due to its isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
DL-N-Boc-Alanine: A non-labeled derivative used in peptide synthesis.
L-Alanine-13C3, d4: Another isotope-labeled alanine used for similar research purposes.
This compound’s uniqueness lies in its specific isotope labeling, which provides valuable insights into biochemical processes that cannot be obtained with non-labeled compounds.
Properties
CAS No. |
1217445-26-5 |
---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1D3,5+1D,6+1 |
InChI Key |
QVHJQCGUWFKTSE-KFGGSPPGSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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